

# Propoxur-d3: An In-depth Technical Safety Guide for Researchers

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## Compound of Interest

Compound Name: *Propoxur-d3*

Cat. No.: *B1435957*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **Propoxur-d3**. As **Propoxur-d3** is the deuterated analog of Propoxur, this document primarily relies on the well-established safety and toxicological profile of Propoxur. The isotopic labeling in **Propoxur-d3** is not expected to significantly alter its fundamental chemical and biological properties for the purposes of hazard identification and safety precautions.

## Core Safety and Toxicological Data

Propoxur is a carbamate insecticide that functions as a cholinesterase inhibitor.<sup>[1]</sup> Its toxic effects are primarily due to the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.<sup>[2]</sup> This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in neurotoxic effects.<sup>[3][4]</sup>

## Physical and Chemical Properties

A summary of the key physical and chemical properties of Propoxur is presented below.

Property	Value
Chemical Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>
Molar Mass	209.245 g·mol <sup>-1</sup> <a href="#">[1]</a>
Appearance	White to tan crystalline powder with a faint, characteristic odor. <a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	86 to 92 °C (187 to 197 °F) <a href="#">[1]</a>
Solubility in Water	0.2% at 20°C <a href="#">[1]</a>
Vapor Pressure	0.0000937 mmHg at 20 °C <a href="#">[1]</a>

## Toxicological Data

Propoxur is classified as highly toxic via oral and inhalation routes and moderately toxic via dermal contact.[\[5\]](#)

Metric	Value	Species
LD50 (Oral)	230 mg/kg	Rat <a href="#">[6]</a>
LD50 (Dermal)	>5000 mg/kg	Rat <a href="#">[6]</a>
Human Acute Lethal Dose (Oral, estimated)	~200 mL of a concentrated solution <a href="#">[7]</a>	Human

Exposure Limits:

Organization	Limit
ACGIH TLV-TWA	0.5 mg/m <sup>3</sup> (inhalable fraction and vapor) <a href="#">[4]</a>
NIOSH REL	TWA 0.5 mg/m <sup>3</sup> <a href="#">[1]</a>
FAO/WHO ADI	0.02 mg/kg bw <a href="#">[4]</a>

## Experimental Protocols and Methodologies

While specific experimental protocols for **Propoxur-d3** are not available, the methodologies for assessing the safety of carbamate insecticides like Propoxur are well-established.

## Acute Oral Toxicity (LD50) Determination

The oral LD50 value is a standardized measure of the acute toxicity of a substance. A typical experimental protocol involves the following steps:

- **Animal Model:** The study is typically conducted using a mammalian model, such as rats.
- **Dose Administration:** A range of single doses of the test substance is administered orally to different groups of animals.
- **Observation:** The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
- **Data Analysis:** The mortality data is statistically analyzed to determine the dose that is lethal to 50% of the test population (LD50).

## Acetylcholinesterase Inhibition Assay

The primary mechanism of Propoxur's toxicity is through the inhibition of acetylcholinesterase. An in vitro assay to determine the inhibitory potential of a compound like Propoxur typically involves:

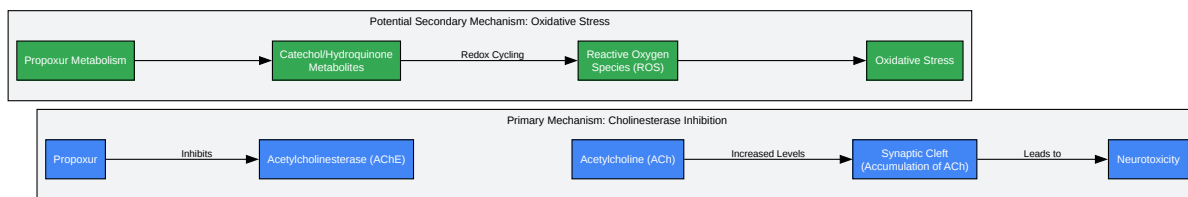
- **Enzyme and Substrate Preparation:** A purified source of acetylcholinesterase and its substrate (e.g., acetylthiocholine) are prepared in a suitable buffer.
- **Inhibitor Incubation:** The enzyme is incubated with varying concentrations of the test compound (Propoxur).
- **Enzymatic Reaction:** The substrate is added to initiate the enzymatic reaction. The product of the reaction (e.g., thiocholine) is measured over time, often using a chromogenic reagent that produces a color change.
- **Data Analysis:** The rate of the reaction is calculated for each inhibitor concentration. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is then determined.

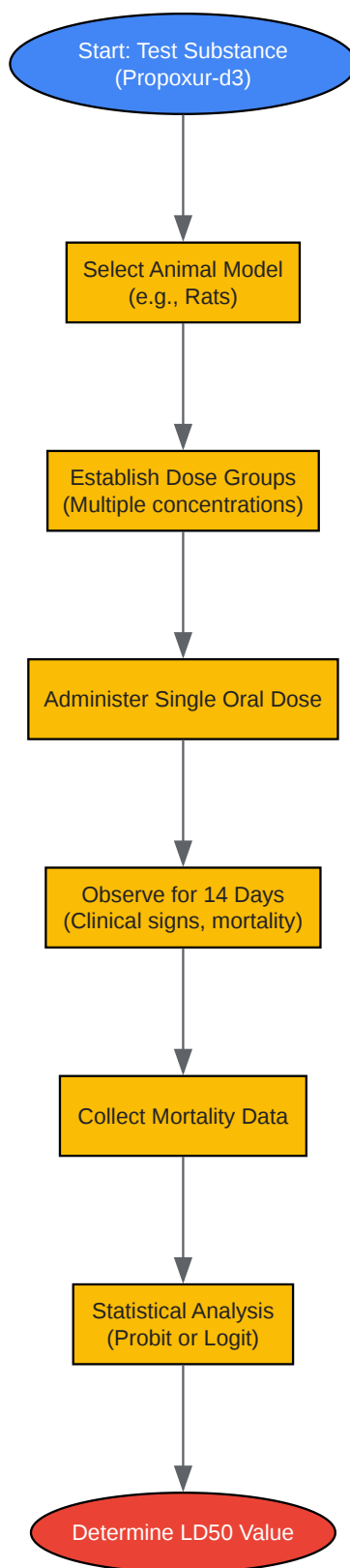
## Visualizing Mechanisms and Workflows

### Mechanism of Action of Propoxur

Propoxur's primary mode of action is the inhibition of acetylcholinesterase (AChE).<sup>[1]</sup>

Additionally, some research suggests a potential secondary mechanism involving the generation of reactive oxygen species (ROS).<sup>[8][9]</sup>





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